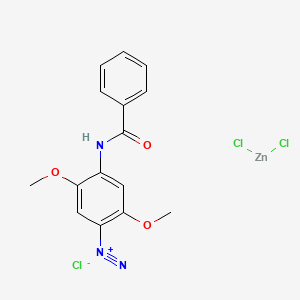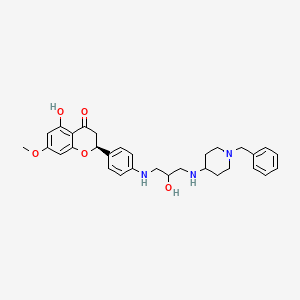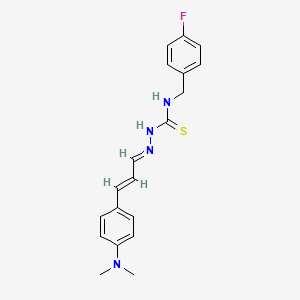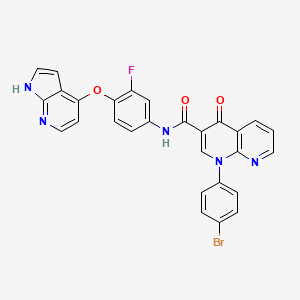
Antitumor agent-45
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-45 is a compound known for its significant antitumor properties. It has been studied extensively for its ability to inhibit the growth of various cancer cells, including those of breast, lung, and colon cancers. This compound works by inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of Antitumor agent-45 involves several steps. One common method includes the use of recyclable water and a palladium catalyst. The process is environmentally responsible and involves a 5-step, 3-pot sequence. This method is preferred over traditional methods that use organic solvents . Industrial production methods focus on optimizing the yield and purity of the compound while minimizing environmental impact.
Analyse Des Réactions Chimiques
Antitumor agent-45 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Antitumor agent-45 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with improved efficacy. In biology, it is used to investigate the pathways involved in cell apoptosis and proliferation. In medicine, it is being explored as a potential treatment for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Mécanisme D'action
The mechanism of action of Antitumor agent-45 involves the inhibition of c-Met expression, which regulates the growth of tumor cells. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. This leads to the fragmentation of DNA and ultimately cell death . The compound also interferes with protein synthesis and binds to DNA, causing its fragmentation .
Comparaison Avec Des Composés Similaires
Antitumor agent-45 is unique in its ability to inhibit c-Met expression and induce apoptosis in cancer cells. Similar compounds include venetoclax, which blocks the anti-apoptotic Bcl-2 protein, and PD 174265, an EGFR tyrosine kinase inhibitor. These compounds also have antitumor properties but differ in their molecular targets and mechanisms of action .
Propriétés
Formule moléculaire |
C28H17BrFN5O3 |
|---|---|
Poids moléculaire |
570.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C28H17BrFN5O3/c29-16-3-6-18(7-4-16)35-15-21(25(36)20-2-1-11-33-27(20)35)28(37)34-17-5-8-24(22(30)14-17)38-23-10-13-32-26-19(23)9-12-31-26/h1-15H,(H,31,32)(H,34,37) |
Clé InChI |
OKCVLHCOWSNRPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CNC5=NC=C4)F)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
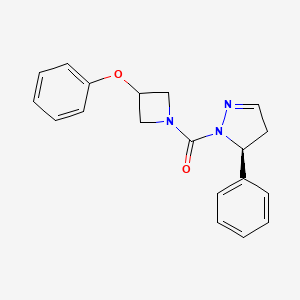
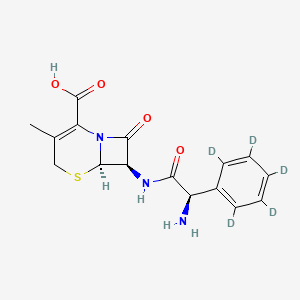

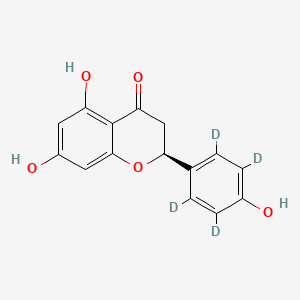
![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
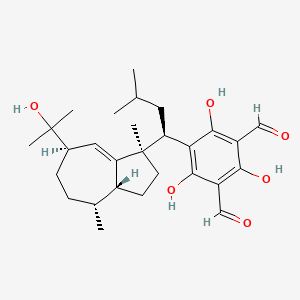
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
